6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
The synthesis of 6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzylamine with 6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-amine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a methoxy group instead of a chlorophenyl group, which may result in different biological activities and properties.
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine: This compound lacks the N-[(4-chlorophenyl)methyl] and 1-methyl groups, which may affect its reactivity and applications.
Properties
CAS No. |
6289-06-1 |
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Molecular Formula |
C13H11Cl2N5 |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11Cl2N5/c1-20-12-10(7-17-20)11(18-13(15)19-12)16-6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3,(H,16,18,19) |
InChI Key |
JJCLKQAXFKCUHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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